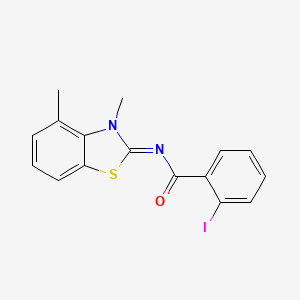
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a chemical compound with a unique structure that combines a benzothiazole ring with an iodinated benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the formation of the benzamide group through a reaction between the iodinated benzothiazole and an appropriate amine or amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Uniqueness
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
生物活性
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and insecticidal applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a dimethyl group and an iodobenzamide group. Its molecular formula is C12H10N2S with a molecular weight of approximately 218.29 g/mol. The presence of iodine in the structure enhances its reactivity and potential biological interactions.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzothiazole derivatives could effectively inhibit tumor growth in murine models, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
Benzothiazole compounds have also shown notable antimicrobial effects. In vitro studies have revealed that this compound exhibits activity against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Insecticidal Activity
The compound has been evaluated for its larvicidal activity against Aedes aegypti, the primary vector for several arboviruses including dengue and Zika virus. Preliminary results suggest that it possesses significant larvicidal properties, with effective concentrations leading to high mortality rates in mosquito larvae . The compound's efficacy as an insecticide could provide an alternative to conventional chemical insecticides that face resistance issues.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Neurotoxic Effects on Insects : The compound may disrupt neurotransmitter function in insects, leading to paralysis and death.
特性
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHYNOXMOBCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














